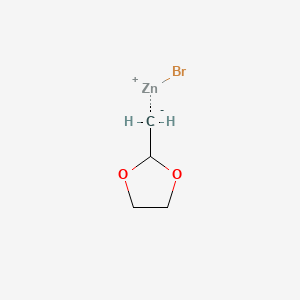
Ethyl 2-cyano-2-(2-methylphenyl)acetate
Overview
Description
Ethyl 2-cyano-2-(2-methylphenyl)acetate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
Synthesis Analysis
This compound may be prepared in various ways . One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
With its three different reactive centers—nitrile, ester, acidic methylene site—ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a pleasant odor . It has a molar mass of 113.116 g·mol −1 . The vapor pressure follows the Antoine equation log 10 (P)=A− (B/ (T+C)) (P in bar, T in K) with A=7.46724, B=3693.663 and C=16.138 in the temperature range from 341 to 479 K .Mechanism of Action
Target of Action
Ethyl 2-cyano-2-(2-methylphenyl)acetate, also known as ethyl 2-cyano-2-(o-tolyl)acetate, is a versatile synthetic building block used in various chemical reactions . It doesn’t have a specific biological target but is used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound contains three different reactive centers—nitrile, ester, and acidic methylene site—which allow it to participate in various chemical reactions . Its reactivity is similar to that of esters of malonic acid . For instance, it can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .
Biochemical Pathways
As a chemical reagent, this compound is involved in the creation of a variety of functional and pharmacologically active substances . It’s used in the synthesis of many heterocycles and other products . .
Result of Action
The primary result of the action of this compound is the formation of new compounds through various chemical reactions . For example, it can participate in the Suzuki–Miyaura coupling to form carbon–carbon bonds . It’s also used in the synthesis of many heterocycles and other products .
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 2-cyano-2-(2-methylphenyl)acetate 2-cyano-2-(2-mEthyl 2-cyano-2-(2-methylphenyl)acetatephenyl)acetate is its ability to act as a versatile building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of Ethyl 2-cyano-2-(2-methylphenyl)acetate 2-cyano-2-(2-mEthyl 2-cyano-2-(2-methylphenyl)acetatephenyl)acetate in scientific research. One potential direction is the synthesis of more complex organic compounds using this compound as a building block. Another direction is the exploration of the biological activity of compounds synthesized using this compound 2-cyano-2-(2-mEthyl 2-cyano-2-(2-methylphenyl)acetatephenyl)acetate. This could lead to the discovery of new pharmaceuticals or natural products with therapeutic potential. Additionally, the development of new methods for the synthesis of this compound 2-cyano-2-(2-mEthyl 2-cyano-2-(2-methylphenyl)acetatephenyl)acetate could lead to improved yields and efficiency in organic synthesis.
Scientific Research Applications
Ethyl 2-cyano-2-(2-mEthyl 2-cyano-2-(2-methylphenyl)acetatephenyl)acetate has been widely used in scientific research due to its potential applications in the field of organic synthesis. This compound can be used as a starting material for the synthesis of various organic compounds such as pyrroles, pyridines, and indoles. It can also be used as a building block for the synthesis of more complex molecules such as natural products and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-cyano-2-(2-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVFCYRZVOKCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate](/img/structure/B3083052.png)



![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083091.png)
![Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-](/img/structure/B3083111.png)
![[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B3083121.png)
![4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083126.png)
![2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid](/img/structure/B3083140.png)
![4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083148.png)
